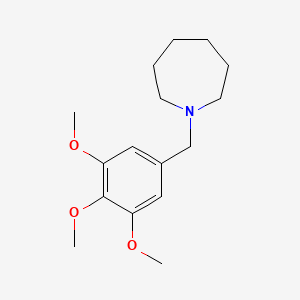

1-(3,4,5-trimethoxybenzyl)azepane

Description

1-(3,4,5-Trimethoxybenzyl)azepane is a seven-membered azepane ring substituted with a 3,4,5-trimethoxybenzyl group. The compound belongs to a class of nitrogen-containing heterocycles, where the azepane core provides conformational flexibility due to its larger ring size compared to five- or six-membered analogs. The 3,4,5-trimethoxybenzyl moiety is a common pharmacophore in medicinal chemistry, often associated with microtubule disruption and kinase modulation .

Properties

IUPAC Name |

1-[(3,4,5-trimethoxyphenyl)methyl]azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-18-14-10-13(11-15(19-2)16(14)20-3)12-17-8-6-4-5-7-9-17/h10-11H,4-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZYVBSVFSDDMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-trimethoxybenzyl)azepane typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with azepane in the presence of a base. The reaction is carried out under mild conditions, often using solvents such as dichloromethane or dimethylformamide. The base, such as potassium carbonate or sodium hydroxide, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of phase-transfer catalysts and advanced purification techniques, such as chromatography, further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trimethoxybenzyl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Sodium hydride, potassium carbonate, and other bases.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced azepane derivatives.

Substitution: Various substituted azepane derivatives depending on the reagents used.

Scientific Research Applications

1-(3,4,5-Trimethoxybenzyl)azepane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxybenzyl)azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Insights :

- Substituent Effects : The benzimidazole analog () incorporates additional phenyl and pyrrolidine groups, enhancing its antiproliferative potency via microtubule disruption . In contrast, the uracil derivative () leverages the pyrimidine core for DNA/RNA interaction in cytostatic applications.

Physicochemical Properties

While explicit data for 1-(3,4,5-trimethoxybenzyl)azepane are unavailable, analogs provide insights:

The azepane’s larger ring may reduce solubility compared to piperazine but enhance membrane permeability due to lipophilicity.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the standard synthetic routes for 1-(3,4,5-trimethoxybenzyl)azepane, and how can its purity be validated? A:

- Synthetic Routes :

- Nucleophilic Substitution : React 3,4,5-trimethoxybenzyl chloride with azepane in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the amine .

- Reductive Amination : Condense 3,4,5-trimethoxybenzaldehyde with azepane via a Schiff base intermediate, followed by reduction using NaBH₄ or H₂/Pd-C .

- Purity Validation :

Advanced Mechanistic Insights

Q: How does this compound interact with microtubules, and what experimental approaches validate this mechanism? A:

- Mechanism : The compound disrupts microtubule dynamics by binding to β-tubulin, inhibiting polymerization or promoting hyperstabilization, leading to mitotic arrest (IC₅₀ values: 2.0–3.3 mM in prostate cancer cells) .

- Experimental Validation :

- Turbidity Assays : Monitor microtubule polymerization in vitro using purified tubulin and GTP, comparing rates with/without the compound .

- Immunofluorescence Microscopy : Visualize microtubule organization in treated cells (e.g., PC-3 prostate cancer cells) using α-tubulin antibodies and FITC-labeled secondary antibodies .

- Western Blotting : Quantify changes in microtubule-associated proteins (e.g., cyclin B1, Cdk1) to confirm cell cycle arrest .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported IC₅₀ values across cell lines (e.g., DU-145 vs. NCI/ADR-RES cells)? A:

- Potential Factors :

- Methodological Adjustments :

Pharmacological Profiling

Q: What strategies optimize the pharmacokinetic (PK) properties of this compound derivatives? A:

- Structural Modifications :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to tubulin or kinase targets, prioritizing derivatives with lower LogP values (<3.5) .

Advanced Analytical Techniques

Q: How can researchers resolve structural ambiguities in derivatives using crystallography or NMR? A:

- X-ray Crystallography : Co-crystallize the compound with β-tubulin or Abl kinase to determine binding modes (e.g., SHELX programs for structure refinement) .

- Dynamic NMR : Assign diastereotopic protons in the azepane ring using 2D NOESY or COSY to confirm conformational flexibility .

- High-Resolution MS : Validate molecular formulas (e.g., C₁₉H₂₉NO₃) with <2 ppm mass accuracy .

Biological Activity Validation

Q: What assays confirm the compound’s selectivity for cancer cells over normal cells? A:

- Comparative Proliferation Assays : Test IC₅₀ in cancer (e.g., PC-3) vs. normal (e.g., primary prostate) cells using SRB or MTT assays. Reported selectivity ratios are ~10:1 .

- Apoptosis Markers : Measure caspase-3/9 activation and PARP cleavage via Western blotting in treated vs. untreated cells .

- Toxicity Profiling : Use zebrafish or murine models to assess off-target effects (e.g., neurotoxicity from microtubule disruption) .

Structural-Activity Relationship (SAR) Challenges

Q: How do methoxy group positions (3,4,5 vs. 2,3,4) impact biological activity? A:

- Key Findings :

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.